molecular formula C18H21ClN6O2 B2559994 7-(4-Chloro-benzyl)-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione CAS No. 476479-86-4

7-(4-Chloro-benzyl)-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione

Cat. No. B2559994
CAS RN: 476479-86-4
M. Wt: 388.86
InChI Key: SPMXGPZHMVGEIR-UHFFFAOYSA-N
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Description

7-(4-Chloro-benzyl)-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione, also known as AG-024322, is a small molecule inhibitor that has shown potential in the treatment of cancer. This compound has been studied extensively for its ability to inhibit the growth of cancer cells and has shown promising results in preclinical studies.

Scientific Research Applications

Cancer Therapy: FGFR Inhibition

Abnormal activation of the fibroblast growth factor receptor (FGFR) signaling pathway plays a crucial role in various types of tumors. Targeting FGFRs represents an attractive strategy for cancer therapy. Researchers have developed a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, FGFR2, and FGFR3 . Among these derivatives, compound 4h stands out, exhibiting significant FGFR inhibitory activity. It has low molecular weight, making it an appealing lead compound for further optimization. In vitro studies have shown that 4h inhibits breast cancer cell proliferation, induces apoptosis, and suppresses migration and invasion .

Metabolic Disorders: AMPK Activation

Activation of AMP-activated protein kinase (AMPK) has implications for metabolic disorders such as diabetes and obesity. Researchers could investigate whether this compound modulates AMPK activity, potentially offering therapeutic benefits.

properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN6O2/c1-22-15-14(16(26)23(2)18(22)27)25(11-12-3-5-13(19)6-4-12)17(21-15)24-9-7-20-8-10-24/h3-6,20H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMXGPZHMVGEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCNCC3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

476479-86-4
Record name 7-(4-CHLOROBENZYL)-1,3-DI-ME-8-(1-PIPERAZINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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